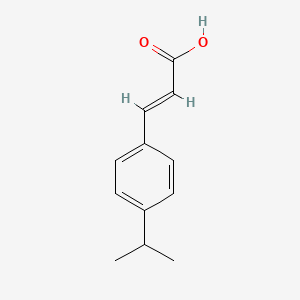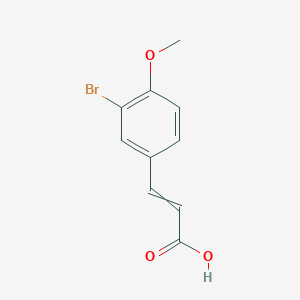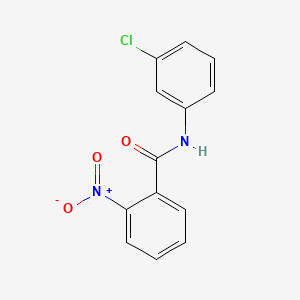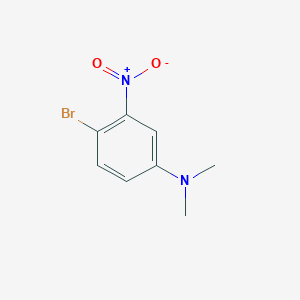![molecular formula C12H14N4 B1331324 2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine CAS No. 81261-93-0](/img/structure/B1331324.png)
2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine
Übersicht
Beschreibung
The compound 2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structure can be inferred to contain a pyrimidine ring with amino and methyl substituents, as well as an aminophenyl group.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in the literature. For instance, the synthesis of 2-amino-4,6-dimethyl pyrimidine was achieved using guanidine nitrate, acetylacetone, and sodium carbonate in water as the reaction medium . The optimal conditions for the highest yield (88.64%) were determined through single-factor experiments, considering the molar ratio of raw materials, reaction time, and temperature . Although the synthesis of the exact compound of interest is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, was characterized by 1H NMR, FT-IR, mass, and UV-visible spectra . Additionally, computational methods such as Density Functional Theory (DFT) can be employed to study the geometry and spectroscopic properties of these compounds, providing insights into their electronic structures .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, contributing to their versatility in chemical synthesis and drug design. For instance, 6-[(dimethylamino)methylene]aminouracil, a related compound, reacts with heterocumulenes to form novel pyrimido[4,5-d]pyrimidine derivatives . These reactions often proceed via cycloaddition followed by elimination and tautomerization, underlining the reactivity of the pyrimidine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the presence of amino and methyl groups can affect the compound's solubility, melting point, and reactivity. The DNA cleavage activity of a related compound was evaluated, showing no disruptive effect on plasmid DNA, indicating the potential biological stability of these molecules . The hydrogen bonding patterns and crystal structures of N6-substituted 2-amino-4-chloro-5-formylpyrimidines have been studied, revealing diverse dimensional aggregation due to hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
DNA Cleavage Activity
A study by Atay et al. (2018) synthesized a compound related to 2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine and assessed its DNA cleavage activity. The compound showed no disruptive effects on pBR 322 DNA, nor any dependence of concentration on DNA cleavage or breaking of DNA double helix structure.
Molecular Recognition in Pharmaceuticals
Research by Rajam et al. (2017) emphasized the importance of the aminopyrimidine fragment in molecular recognition processes vital for pharmaceuticals. This research highlights the role of hydrogen bonding in the targeted drug action of pharmaceuticals containing aminopyrimidine.
Co-crystals Formation
A study by Rajam et al. (2018) involved the formation of co-crystals with 4-amino-5-chloro-2,6-dimethylpyrimidine, exploring its interaction with various carboxylic acids. This work is significant for understanding how pyrimidine derivatives can form various hydrogen bonding patterns in co-crystals.
Spectroscopic Analysis for Antibiotic Activity
The antibiotic activity of 2-amino-4,6-dimethylpyrimidine was analyzed using spectroscopic tools in a study by Johnson et al. (2018). This research is crucial for understanding the chromophores' action in inducing the antibiotic activity of the compound.
Investigating Interaction with DNA
The interaction between a novel compound related to 2-amino-4,6-dimethylpyrimidine and DNA was explored by Yılmaz et al. (2020). The study used UV–Vis measurement andmolecular docking calculations to assess how the compound interacts with DNA, revealing its binding in the minor groove of DNA and potential partial intercalation.
Charge Transfer Complexation
Research by Rabie et al. (2007) examined the interactions of pyrimidine derivatives, including 4-amino-2,6-dimethylpyrimidine, with iodine. This study is significant for understanding the charge transfer complexation and formation of triiodide complexes in these interactions.
Supramolecular Network Study
A study by Goswami et al. (2008) focused on the co-crystals of substituted 2-aminopyrimidines with different dicarboxylic acids, analyzing their interactive modes and supramolecular architecture. This research contributes to our understanding of crystal engineering involving pyrimidine derivatives.
Conjugated Polymers Synthesis
Research conducted by Gunathilake et al. (2013) involved synthesizing novel conjugated polymers using 4,6-dimethylpyrimidines. The study is essential for developing new semiconducting materials with potential applications in electronics.
Safety And Hazards
The safety data sheet for “2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, it is advised to rinse with water immediately .
Eigenschaften
IUPAC Name |
4-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVBOQCTJBQABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine | |
CAS RN |
81261-93-0 | |
| Record name | N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

